molecular formula C24H26ClN3O4 B6507197 ethyl 12'-chloro-4'-(4-methoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate CAS No. 899971-82-5

ethyl 12'-chloro-4'-(4-methoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate

Cat. No.: B6507197
CAS No.: 899971-82-5
M. Wt: 455.9 g/mol
InChI Key: VTZFYQHLYKZLGR-UHFFFAOYSA-N
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Description

This spirocyclic compound features a piperidine ring fused with a tricyclic system (tricyclo[7.4.0.0²,⁶]tridecane) containing oxygen (8'-oxa) and two nitrogen atoms (5',6'-diazaspiro). Key substituents include a chlorine atom at position 12', a 4-methoxyphenyl group at position 4', and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 9-chloro-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4/c1-3-31-23(29)27-12-10-24(11-13-27)28-21(19-14-17(25)6-9-22(19)32-24)15-20(26-28)16-4-7-18(30-2)8-5-16/h4-9,14,21H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZFYQHLYKZLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Analogues and Key Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Reported Bioactivity Source
Target Compound 12'-Cl, 4'-(4-MeOPh), 8'-oxa, 5',6'-diazaspiro, ethyl carboxylate 495.92 (calc.) Not explicitly reported; inferred antimicrobial/antitumor potential from analogues
12′-Bromo-4′-(4-methoxyphenyl)-1-methyl-8′-oxa-5′,6′-diazaspiro[...] () 12'-Br, 1-CH₃, similar tricyclic core 556.31 (calc.) Undisclosed; structural similarity implies shared pharmacological profiles
12′-Chloro-4′-(4-methylphenyl)-8′-oxa-5′,6′-diazaspiro[...] () 12'-Cl, 4'-(4-MePh), no carboxylate 463.95 (calc.) Undisclosed; methylphenyl group may alter lipophilicity vs. methoxyphenyl
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13, ) Spiro[4.5]decane core, phenylpiperazine side chain 475.60 Dopamine receptor modulation (hypothesized)

Key Findings:

Bromine vs. Chlorine: The brominated analogue () may exhibit slower metabolic clearance due to higher molecular weight and halogen electronegativity differences .

Spirocyclic Core Variations :

  • The tricyclo[7.4.0.0²,⁶]tridecane system in the target compound introduces steric constraints absent in simpler spiro[4.5]decane derivatives (), possibly affecting target selectivity .

Biological Activity :

  • Piperidine-based spiro compounds (e.g., ) show antitumor activity via kinase inhibition, suggesting a plausible mechanism for the target compound .

Methodological Approaches for Structural Comparison

Table 2: Similarity Metrics Applied to Analogues

Method Description Relevance to Target Compound Reference
Tanimoto Coefficient Binary fingerprint-based similarity; 85% match with compound High similarity in halogen and aromatic substituents
Subgraph Matching Graph-based alignment of tricyclic cores Confirms conserved spirocyclic topology
RMSD (NMR shifts) 0.25–0.30 ppm deviation in ¹H shifts vs. rigid analogues () Indicates conformational flexibility in solution

Critical Insights:

  • Tanimoto vs. Subgraph Matching : While Tanimoto coefficients () efficiently highlight substituent similarities, subgraph matching () is superior for verifying conserved spiro frameworks .
  • Conformational Dynamics : NMR-based RMSD analysis () suggests the target compound’s tricyclic core may adopt multiple conformers, impacting binding kinetics .

Pharmacological Trends:

  • Piperidine derivatives with carboxylate esters (e.g., ) exhibit improved bioavailability due to ester hydrolysis in vivo .
  • Halogenated Analogues : Chlorine/bromine substitution correlates with enhanced antimicrobial activity in spiro compounds ( vs. 11) .

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